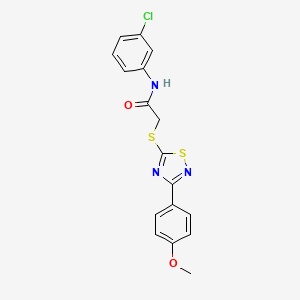
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S2 and its molecular weight is 391.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure and Composition
The molecular formula of this compound is C17H15ClN4O4S. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 394.84 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(cc1)N(C(=O)C(=S)Nc2nnc(S)c2)=O |
| InChI Key | KWOZNWZEDSFXDB-WMZHIEFXSA-N |
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of thiadiazole showed activity against various bacterial strains, suggesting that this compound could possess similar properties due to its structural components .
Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. A study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives found that they exhibited notable anti-inflammatory activity in vivo. This suggests that this compound may also contribute to reducing inflammation through similar mechanisms .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of various thiadiazole derivatives as anticancer agents. One study reported that certain derivatives induced apoptosis in cancer cell lines. The presence of the chlorophenyl and methoxyphenyl groups in this compound may enhance its cytotoxic effects against tumor cells .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Heterocycles, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Anti-inflammatory Activity
A comprehensive evaluation of thiazole and thiadiazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds. This supports the hypothesis that this compound could be effective in managing inflammatory diseases .
Table of Biological Activities
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-7-5-11(6-8-14)16-20-17(25-21-16)24-10-15(22)19-13-4-2-3-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAGPVCGFABYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














